molecular formula C9H13NO B13831127 1-Acetylcyclohexane-1-carbonitrile

1-Acetylcyclohexane-1-carbonitrile

Katalognummer: B13831127
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: VUEOHKDCADKHJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanecarbonitrile,1-acetyl-(9ci) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as 1-Acetyl-cyclohexanecarbonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a cyclohexane ring, with an acetyl group (-COCH3) attached to the carbon adjacent to the nitrile group.

Vorbereitungsmethoden

The synthesis of Cyclohexanecarbonitrile,1-acetyl-(9ci) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Cyclohexanecarbonitrile,1-acetyl-(9ci) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarbonitrile,1-acetyl-(9ci) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexanecarbonitrile,1-acetyl-(9ci) involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding amine. These interactions can modulate various biological pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarbonitrile,1-acetyl-(9ci) can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-acetylcyclohexane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3

InChI-Schlüssel

VUEOHKDCADKHJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCCCC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.